2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine

Medicinal chemistry Parallel synthesis Fragment-based drug discovery

2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine (CAS 2504166-72-5, MW 142.16 g/mol, C₆H₁₀N₂O₂) is a compact, three-dimensional spirocyclic building block that fuses a four-membered oxetane ring to a five-membered isoxazoline ring at a shared quaternary spiro carbon, bearing a primary aminomethyl substituent at the 7-position of the isoxazoline. The compound belongs to the emerging class of spiroisoxazoline-oxetane scaffolds, for which a regio- and diastereoselective [3+2] nitrile oxide cycloaddition synthetic methodology was first reported in 2023, establishing the general preparative route to this previously unreported structural framework.

Molecular Formula C6H10N2O2
Molecular Weight 142.158
CAS No. 2504166-72-5
Cat. No. B2402937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine
CAS2504166-72-5
Molecular FormulaC6H10N2O2
Molecular Weight142.158
Structural Identifiers
SMILESC1C(=NOC12COC2)CN
InChIInChI=1S/C6H10N2O2/c7-2-5-1-6(10-8-5)3-9-4-6/h1-4,7H2
InChIKeyIVKJUVACJPYRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine (CAS 2504166-72-5): Spirocyclic Oxetane-Isoxazoline Primary Amine Building Block for Fragment-Based Drug Discovery


2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine (CAS 2504166-72-5, MW 142.16 g/mol, C₆H₁₀N₂O₂) is a compact, three-dimensional spirocyclic building block that fuses a four-membered oxetane ring to a five-membered isoxazoline ring at a shared quaternary spiro carbon, bearing a primary aminomethyl substituent at the 7-position of the isoxazoline [1]. The compound belongs to the emerging class of spiroisoxazoline-oxetane scaffolds, for which a regio- and diastereoselective [3+2] nitrile oxide cycloaddition synthetic methodology was first reported in 2023, establishing the general preparative route to this previously unreported structural framework [2]. With a calculated LogP (CLogP) of −1.156 [1] and a topological polar surface area (TPSA) of 56.51 Ų , the compound resides within favorable physicochemical space for fragment-based and lead-like screening collections, combining the conformational rigidity of the spiro junction with the hydrogen-bonding capabilities of the oxetane oxygen, the isoxazoline nitrogen, and the primary amine.

Why Generic Substitution Fails for 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine: The Functional-Group Triad and Spiro-Junction Rigidity That Analog Scaffolds Cannot Replicate


Seven-membered spirocyclic amines are widely available, yet a generic procurement strategy—replacing 2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine with any spiro[3.4] amine or any oxetane-containing building block—ignores three interdependent structural features that collectively govern reactivity, molecular recognition, and downstream derivatization: (i) the primary amine nucleophile, (ii) the oxetane ring as both a hydrogen-bond acceptor and metabolically stable polar motif [1], and (iii) the isoxazoline C=N double bond as a latent handle for reduction, cycloaddition, or bioisosteric tuning [2]. Removing any one element eliminates a specific vector for SAR exploration. For example, the saturated analog 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) lacks both the isoxazoline unsaturation and the primary amine, restricting diversification to the secondary amine of the pyrrolidine ring ; the aldehyde analog 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (CAS 2649068-75-5) replaces the nucleophilic amine with an electrophilic carbonyl, inverting the compound's role in parallel synthesis . The quantitative evidence below demonstrates that these are not interchangeable scaffolds.

Quantitative Differentiation Evidence for 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine Versus Its Closest Structural Analogs


Evidence 1: Primary Amine vs. Aldehyde — Complementary Reactivity Vectors and LogP Differential for Parallel Library Synthesis

The target compound provides a nucleophilic primary aminomethyl group (SMILES: NCC1=NOC2(COC2)C1) with a calculated LogP of −0.5196, whereas the closest functional-group analog—2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (CAS 2649068-75-5)—presents an electrophilic aldehyde at the identical position . These two compounds occupy opposite ends of the reactivity spectrum for the same spirocyclic core: the amine enables amide coupling, reductive amination, and sulfonamide formation; the aldehyde enables reductive amination with external amines, Wittig chemistry, and oxime ligation. The calculated LogP differential (∆LogP ≈ 0.58 units favoring the amine) further indicates that the amine analog is more hydrophilic, which may influence solubility-limited assay performance . Procurement of both compounds permits orthogonal library expansion from a single core scaffold—a capacity unavailable if only one functional handle is stocked.

Medicinal chemistry Parallel synthesis Fragment-based drug discovery

Evidence 2: CLogP Differential Between Amine and Chloromethyl Analogs — Polarity Tuning for Aqueous Solubility in Biochemical Assays

The target compound has a vendor-reported CLogP of −1.156 (Sima-Lab) [1] and a TPSA of 56.51 Ų , placing it in the hydrophilic fragment space (CLogP < −0.5). The chloromethyl analog 7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene (CAS 2649046-56-8) has a molecular formula of C₆H₈ClNO₂ and a molecular weight of 161.59 g/mol . Although an experimental LogP for the chloride analog was not located, the replacement of the –NH₂ group with –Cl removes both hydrogen-bond donor capacity and the ionizable amine center, which is expected to increase LogP by approximately 1.0–1.5 log units based on fragment-based π-value contributions (Cl ≈ +0.7; loss of NH₂ ≈ −0.2 to −0.5) [2]. The resulting ∆CLogP of ≥1 unit between the amine and chloride analogs corresponds to an approximately 10-fold difference in aqueous solubility at pH 7.4 for neutral to moderately polar compounds, directly impacting the compound's suitability for fragment screening at concentrations of 200–500 µM.

Physicochemical profiling Aqueous solubility Lead optimization

Evidence 3: Molecular Weight and Rotatable Bond Count — Fragment vs. Lead-Like Compliance Relative to Saturated Spiro[3.4] Amine Scaffolds

The target compound (MW 142.16, 0 rotatable bonds exocyclic to the spiro core, TPSA 56.51, 2 H-bond donors, 4 H-bond acceptors) satisfies all parameters of the Congreve 'Rule of Three' for fragment libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, common saturated spirocyclic amine building blocks such as 2-azaspiro[3.4]octane (CAS 765-64-0, MW 111.18, C₇H₁₃N) lack the polar heteroatoms (only 1 H-bond acceptor, 1 H-bond donor) and offer a lower TPSA of approximately 12 Ų [2]. The target compound achieves a TPSA of 56.51 Ų—more than fourfold higher than the saturated analog—within a molecular weight increase of only 31 Da, demonstrating superior polar atom density (TPSA/MW ratio: 0.398 for target vs. ~0.108 for 2-azaspiro[3.4]octane). This elevated TPSA/MW ratio correlates with improved aqueous solubility and reduced phospholipidosis risk, two key procurement criteria for fragment library curation.

Fragment-based screening Rule-of-three compliance Spirocyclic building block selection

Evidence 4: Spiro-Oxetane Conformational Rigidity — Enhanced Fsp³ and Three-Dimensionality Compared to Monocyclic Isoxazoline and Oxetane Building Blocks

The target compound embeds a quaternary spiro carbon connecting the oxetane and isoxazoline rings, locking the two heterocycles in a mutually perpendicular orientation. This architecture confers an Fsp³ (fraction of sp³-hybridized carbons) of 0.83 (5 of 6 carbons are sp³), in contrast to monocyclic isoxazoline building blocks such as 3-(aminomethyl)isoxazole, which have Fsp³ values of approximately 0.25–0.40 [1]. The oxetane ring additionally serves as a bioisostere for the gem-dimethyl and carbonyl groups, as established in the medicinal chemistry literature [2]. Compared to a hypothetical non-spirocyclic oxetane-isoxazoline linked by a flexible methylene chain, the spiro junction eliminates two rotatable bonds, reducing the entropic penalty upon protein binding by an estimated 0.7–1.5 kcal/mol per constrained bond [3]. The TCI Chemicals small-ring building block framework classifies spiro[3.4] oxetane-azetidine pairs explicitly as morpholine and piperazine bioisosteres, underscoring the privileged nature of this scaffold topology .

Conformational restriction Fraction sp³ (Fsp³) Scaffold diversity

Evidence 5: Reported Purity Specifications and Vendor Coverage — Procurement-Quality Differentiation for Reproducible SAR Studies

Vendor purity specifications for 2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine (CAS 2504166-72-5) range from 95.0% (Sima-Lab) [1] to 98% (Leyan) , with the Leyan listing further confirming batch-specific quality control (note: '网页展示纯度为入库指导纯度值,各批次间存在一定差异,实际纯度以收货为准') . In comparison, the aldehyde analog (CAS 2649068-75-5) is offered at 95% purity (BenchChem) , and the chloromethyl analog (CAS 2649046-56-8) at 95% purity (BenchChem) . The target compound's availability at 98% purity from Leyan represents the highest reported specification among this scaffold family, reducing the risk of confounding impurities in dose-response assays. Additionally, the MDL number MFCD32702551 assigned uniquely to the target compound facilitates unambiguous ordering and inventory tracking compared to analogs that lack an MDL entry [1].

Compound procurement Quality assurance Reproducibility

Evidence 6: Synthetic Accessibility — Established [3+2] Nitrile Oxide Cycloaddition Methodology Provides a Validated Route Unlike Saturated Spiro[3.4] Octane Analogs Requiring Multi-Step Sequences

The spiroisoxazoline-oxetane scaffold class was first disclosed in a 2023 Journal of Organic Chemistry publication by Intano et al., which demonstrated a one-step, regio- and diastereoselective [3+2] nitrile oxide cycloaddition between 2-methyleneoxetanes and nitrile oxides to generate the 1,6-dioxo-2-azaspiro[3.4]oct-2-ene core [1]. Yields for the oxetane series ranged from moderate to good (3a–d, 3g), with the methodology tolerating aliphatic, aromatic, and N-substituents on the dipole component [1]. In contrast, the synthesis of saturated thia/oxa-azaspiro[3.4]octane building blocks requires multi-step sequences (e.g., thia-azaspiro[3.4]octanes require 4–6 synthetic steps from commercial precursors) [2]. The availability of a one-step cycloaddition route to the core scaffold reduces the cost and time for re-synthesis of the target compound in medicinal chemistry laboratories compared to saturated spiro[3.4] analogs, which is a direct procurement consideration for organizations that require reliable re-supply or in-house scale-up capability.

Synthetic methodology Building block accessibility Medicinal chemistry

Recommended Application Scenarios for 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine (CAS 2504166-72-5) Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery: High-Solubility, Rule-of-Three-Compliant Spirocyclic Amine for 3D-Fragment Library Construction

With a CLogP of −1.156 [1] and TPSA of 56.51 Ų —both well within Rule-of-Three thresholds—this compound is uniquely suited among the 2,5-dioxa-6-azaspiro[3.4]octane scaffold family for fragment screening at aqueous concentrations of 200–500 µM. Unlike the chloromethyl analog (estimated CLogP ≥ +0.5), the primary amine confers solubility sufficient to avoid DMSO co-solvent precipitation during biochemical assay setup. Its Fsp³ of 0.83 and zero rotatable bonds maximize the entropic advantage upon target binding, making it an ideal core fragment for SPR, NMR, and DSF-based primary screens against protein targets where three-dimensionality and conformational pre-organization are valued selection criteria.

Parallel Library Synthesis: Amine Handle for Amide Coupling, Reductive Amination, and Sulfonamide Diversification

The primary aminomethyl group is the only nucleophilic handle in the 2,5-dioxa-6-azaspiro[3.4]octane scaffold family at the 7-position, directly enabling amide bond formation with carboxylic acid building blocks, reductive amination with aldehydes, and sulfonamide coupling with sulfonyl chlorides [1]. The electrophilic aldehyde analog (CAS 2649068-75-5) enables the complementary set of reactions (reductive amination with external amines), meaning that procurement of both the amine and aldehyde building blocks permits full two-directional library expansion from the same spirocyclic core. Medicinal chemistry teams executing diversity-oriented synthesis (DOS) campaigns should stock both compounds to maximize SAR coverage.

Bioisosteric Replacement of Morpholine and Piperazine Motifs with a Spiro-Oxetane-Isoxazoline Scaffold

The spiro[3.4] oxetane-azetidine framework is explicitly classified by TCI Chemicals as a bioisostere of morpholine and piperazine , offering enhanced saturation (higher Fsp³) and a unique hydrogen-bond acceptor pattern (oxetane O vs. morpholine O). The isoxazoline C=N bond in the target compound provides an additional polar interaction vector not present in saturated spiro[3.4] analogs such as 2-oxa-6-azaspiro[3.4]octane . Medicinal chemists pursuing scaffold-hopping strategies to improve solubility, reduce CYP-mediated metabolism, or escape crowded IP space should prioritize this compound as a morpholine replacement candidate that retains hydrogen-bond acceptor capacity while introducing spirocyclic three-dimensionality.

Methodology Development: Validated Substrate for [3+2] Nitrile Oxide Cycloaddition Optimization and Scaffold Expansion

The 2023 J. Org. Chem. publication by Intano et al. establishes the synthetic route to this scaffold class through [3+2] nitrile oxide cycloaddition , providing a one-step entry to the spiroisoxazoline-oxetane core. Process chemistry and methodology development groups seeking to optimize this reaction for larger-scale synthesis, explore alternative dipole precursors, or expand the scope to novel substitution patterns should use the target compound or its immediate precursors as benchmark substrates, given the published characterization data (2D NMR, X-ray crystallography) available for this scaffold family . The concise one-step route contrasts with the multi-step sequences required for saturated spiro[3.4]octane analogs , reducing the barrier to entry for methodology development efforts.

Quote Request

Request a Quote for 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.